N-(11-Maleimidoundecanoyloxy)succinimide

描述

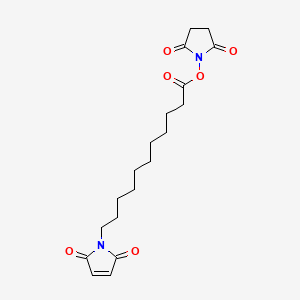

N-(11-Maleimidoundecanoyloxy)succinimide: is a chemical compound with the molecular formula C19H26N2O6 . It is commonly used as a cross-linking reagent in bioconjugation and drug delivery systems. The compound is known for its ability to form stable covalent bonds with thiol groups, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(11-Maleimidoundecanoyloxy)succinimide typically involves the reaction of 11-maleimidoundecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is typically produced in batches and subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions: N-(11-Maleimidoundecanoyloxy)succinimide primarily undergoes nucleophilic substitution reactions with thiol groups. This reaction forms a stable thioether bond, which is crucial for its applications in bioconjugation .

Common Reagents and Conditions:

Reagents: Thiol-containing compounds (e.g., cysteine, glutathione)

Conditions: Mild aqueous or organic solvent conditions, typically at neutral to slightly basic pH (pH 7-8)

Major Products: The major product of the reaction between this compound and thiol-containing compounds is a thioether-linked conjugate , which is stable and resistant to hydrolysis .

科学研究应用

Bioconjugation

Overview : Bioconjugation involves the covalent attachment of biomolecules to other molecules, which is essential for the development of targeted therapies and diagnostics.

Applications :

- Protein Labeling : N-(11-Maleimidoundecanoyloxy)succinimide is commonly used to label proteins with fluorescent tags or other detectable markers.

- Antibody-Drug Conjugates (ADCs) : This compound facilitates the linking of cytotoxic drugs to antibodies, enhancing the specificity and efficacy of cancer treatments.

Case Study : A study demonstrated the successful use of this compound in creating ADCs that showed significant tumor regression in preclinical models .

| Application | Description |

|---|---|

| Protein Labeling | Attaching tags for visualization or tracking |

| ADCs | Targeted delivery of cytotoxic agents |

Drug Delivery Systems

Overview : The compound plays a crucial role in formulating drug delivery vehicles that enhance therapeutic efficacy.

Applications :

- Nanoparticle Formulation : It is used to functionalize nanoparticles for targeted drug delivery.

- Controlled Release Systems : Researchers utilize this compound to create systems that release drugs in a controlled manner over time.

Case Study : Research involving liposome formulations highlighted the effectiveness of this compound in improving drug bioavailability and reducing side effects in cancer therapies .

| Application | Description |

|---|---|

| Nanoparticle Formulation | Enhances targeting and reduces toxicity |

| Controlled Release | Provides sustained therapeutic effects |

Vaccine Development

Overview : This compound is instrumental in developing conjugate vaccines that improve immune responses.

Applications :

- Linking Antigens to Carrier Proteins : By attaching antigens to carrier proteins using this compound, researchers can enhance the immunogenicity of vaccines.

- Adjuvant Development : It is also explored as an adjuvant to boost vaccine efficacy.

Case Study : A notable study reported the development of a conjugate vaccine against a bacterial pathogen using this compound, which resulted in enhanced immune responses in animal models .

| Application | Description |

|---|---|

| Antigen-Carrier Linkage | Improves vaccine effectiveness |

| Adjuvant Role | Boosts immune response |

Diagnostics

Overview : this compound is used in formulating assays and imaging agents for disease detection.

Applications :

- Diagnostic Assays : It aids in creating sensitive assays for biomarkers associated with diseases.

- Imaging Agents : The compound is utilized to develop imaging agents that can provide detailed insights during medical imaging procedures.

Case Study : A clinical study demonstrated the use of this compound in developing a highly sensitive assay for early detection of cancer biomarkers .

| Application | Description |

|---|---|

| Diagnostic Assays | Enables early disease detection |

| Imaging Agents | Enhances imaging precision |

Material Science

Overview : In material science, this compound is explored for developing functionalized surfaces.

Applications :

- Surface Modification : It is used to modify surfaces for specific applications in biotechnology and nanotechnology.

- Biocompatible Materials Development : The compound contributes to creating materials suitable for biomedical applications.

作用机制

N-(11-Maleimidoundecanoyloxy)succinimide exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form a stable thioether bond, while the succinimide ester facilitates the initial attachment to the target molecule. This dual reactivity allows for efficient and specific conjugation of biomolecules, enhancing their stability and functionality .

相似化合物的比较

- N-(6-Maleimidocaproyl)succinimide

- N-(4-Maleimidobutyryloxy)succinimide

- N-(2-Maleimidoethyl)succinimide

Comparison: N-(11-Maleimidoundecanoyloxy)succinimide is unique due to its longer alkyl chain , which provides greater flexibility and distance between the maleimide and succinimide groups. This can be advantageous in applications requiring spatial separation between the reactive sites. Additionally, the longer chain enhances the solubility and stability of the compound in various solvents, making it more versatile compared to its shorter-chain counterparts .

生物活性

N-(11-Maleimidoundecanoyloxy)succinimide is a heterobifunctional crosslinker that has gained attention in bioconjugation and drug delivery systems due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

This compound features a maleimide group that reacts specifically with thiol groups (-SH), forming stable thioether linkages. This reaction occurs under near-neutral pH conditions (pH 6.5-7.5), which is crucial for maintaining the integrity of biomolecules during conjugation. The succinimide moiety facilitates the formation of amine-reactive NHS esters, allowing for targeted modifications on proteins and peptides .

1. Antitumor Activity

Research indicates that succinimide derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to enhance the efficacy of anticancer drugs through targeted delivery mechanisms. For instance, studies have shown that conjugating this compound with chemotherapeutic agents can improve their therapeutic index by increasing localization to tumor sites while minimizing systemic toxicity .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its ability to form stable conjugates with antimicrobial peptides enhances their stability and efficacy, leading to improved outcomes in treating infections caused by resistant strains of bacteria .

3. Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. By selectively modifying active site residues of target enzymes, it can inhibit their activity, providing a pathway for therapeutic intervention in diseases where these enzymes play a critical role .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. The length of the alkyl chain (C11 in this case) has been optimized to enhance circulation time in biological systems while maintaining reactivity with thiols. Studies suggest that variations in the alkyl chain length can significantly affect the pharmacokinetics and biological activity of the resulting conjugates .

Case Study 1: Targeted Drug Delivery

A study investigated the use of this compound as a linker in antibody-drug conjugates (ADCs). The results showed that ADCs utilizing this compound exhibited significantly improved targeting to cancer cells compared to conventional therapies, leading to enhanced tumor regression in preclinical models .

Case Study 2: Antibacterial Applications

In another case study, researchers explored the antibacterial properties of peptides conjugated with this compound against methicillin-resistant Staphylococcus aureus (MRSA). The modified peptides demonstrated increased potency and stability, suggesting potential clinical applications in treating resistant infections .

常见问题

Basic Research Questions

Q. What are the key structural features of N-(11-Maleimidoundecanoyloxy)succinimide (KMUS) that enable its application as a heterobifunctional crosslinker?

KMUS contains two reactive groups: a maleimide moiety (thiol-reactive) and an N-hydroxysuccinimide (NHS) ester (amine-reactive). The 11-carbon spacer between these groups provides flexibility, reducing steric hindrance during conjugation. This design allows sequential reactions—first activating amines (e.g., lysine residues) via the NHS ester, followed by thiol coupling (e.g., cysteine residues) under controlled pH conditions. Similar heterobifunctional reagents like EMCS and sulfo-EMCS follow analogous mechanisms .

Q. How should KMUS be stored to maintain stability, and what conditions accelerate its degradation?

KMUS should be stored desiccated at –20°C in airtight containers to prevent hydrolysis of the NHS ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Decomposition occurs rapidly in aqueous buffers (e.g., PBS) at pH >8.0 due to NHS ester hydrolysis. Pre-dissolve KMUS in anhydrous DMSO or DMF immediately before use .

Q. What spectroscopic methods are used to validate KMUS purity and structural integrity?

- NMR : Confirm maleimide (6.7 ppm, vinyl protons) and succinimide (2.8 ppm, CH2 groups) signals.

- Mass spectrometry : Verify molecular weight (theoretical: ~423.4 g/mol) via ESI-MS or MALDI-TOF.

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch, succinimide) and ~690 cm⁻¹ (maleimide C-H bend). Absence of free thiols or amines should be confirmed via Ellman’s assay or TNBS test, respectively .

Advanced Research Questions

Q. How do buffer composition and pH influence the conjugation efficiency of KMUS in protein-protein crosslinking?

- Step 1 (NHS-amine reaction) : Perform at pH 7.0–8.5 (e.g., HEPES or borate buffer) to activate lysine amines. Avoid Tris or glycine, as they compete for NHS ester binding.

- Step 2 (Maleimide-thiol reaction) : Adjust to pH 6.5–7.0 (e.g., PBS) to stabilize maleimide-thiol adducts. Higher pH (>7.5) risks maleimide hydrolysis.

- Optimization : Use a 2–5 molar excess of KMUS over the target protein and incubate for 30–60 minutes at 4°C. Quench unreacted NHS esters with 10 mM glycine .

Q. What experimental strategies resolve contradictions in reported crosslinking efficiencies of KMUS across studies?

Discrepancies may arise from:

- Protein accessibility : Masked lysine/cysteine residues reduce reactivity. Use denaturing conditions (e.g., 0.1% SDS) to expose residues, but verify compatibility with KMUS stability.

- Spacer length : The 11-carbon chain may limit access to buried residues. Compare with shorter/longer spacers (e.g., EMCS vs. KMUS) via SDS-PAGE or size-exclusion chromatography.

- Competing reactions : Trace thiols in buffers (e.g., β-mercaptoethanol) or amine-containing additives (e.g., BSA) must be excluded. Validate buffer purity via LC-MS .

Q. How can computational modeling predict KMUS reactivity with non-canonical amino acids or engineered protein tags?

- Docking studies : Simulate KMUS binding to engineered cysteine/lysine residues (e.g., inserted via site-directed mutagenesis) using tools like AutoDock Vina.

- DFT calculations : Analyze electron density maps to identify nucleophilic attack sites on the maleimide and NHS ester groups.

- MD simulations : Assess spacer flexibility and conformational stability in solvated systems (e.g., GROMACS). Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Q. Methodological Notes

- Controlled conjugation : Use gradient dialysis or size-exclusion spin columns to remove unreacted KMUS and prevent aggregation.

- Troubleshooting low yield : Include reducing agents (e.g., 1 mM TCEP) to maintain free thiols, but add post-NHS reaction to avoid maleimide reduction.

- Quantification : Measure crosslinking efficiency via SDS-PAGE (Coomassie) or fluorescence labeling (if KMUS is tagged) .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxopyrrol-1-yl)undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c22-15-10-11-16(23)20(15)14-8-6-4-2-1-3-5-7-9-19(26)27-21-17(24)12-13-18(21)25/h10-11H,1-9,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNVTRHWJGTNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408225 | |

| Record name | KMUS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87981-04-2 | |

| Record name | KMUS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-(Maleimido)undecanoic acid N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。